5-(Benzyloxy)-2-fluoropyridine

Vue d'ensemble

Description

5-(Benzyloxy)-2-fluoropyridine is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as trypsin-1 . The role of these enzymes is to catalyze the hydrolysis of peptide bonds, a critical process in digestion and other biological functions.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process known as nucleophilic substitution . This involves the replacement of a leaving group (in this case, the fluorine atom) by a nucleophile (the enzyme or other target molecule). The resulting changes could include alterations in the structure and function of the target molecule.

Biochemical Pathways

Similar compounds have been found to influence pathways related to cell proliferation and apoptosis . These effects could have downstream impacts on cellular growth and survival.

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles, depending on factors such as the route of administration and the presence of other substances . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and overall effects.

Result of Action

Similar compounds have been found to have anti-proliferative effects, suggesting that they may inhibit the growth of certain types of cells . Additionally, these compounds may induce the production of reactive oxygen species, which can have various effects on cellular function .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2-fluoropyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances can affect the compound’s metabolism and excretion, potentially altering its effects .

Activité Biologique

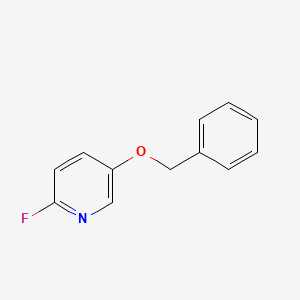

5-(Benzyloxy)-2-fluoropyridine is a fluorinated pyridine derivative notable for its structural characteristics, which include a benzyloxy group at the fifth position and a fluorine atom at the second position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and synthesis.

- Chemical Formula : C₁₂H₁₀FNO

- Molecular Weight : 219.22 g/mol

- Structure : The presence of the benzyloxy group enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic aromatic substitutions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyridine Derivative : Utilizing starting materials like 2-fluoropyridine.

- Substitution Reactions : Employing nucleophilic substitution methods to introduce the benzyloxy group.

- Purification : Commonly achieved through recrystallization or chromatography.

The biological activity of this compound has been primarily investigated through its derivatives, which exhibit various pharmacological properties. The compound's ability to undergo nucleophilic aromatic substitution enhances its interaction with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

-

Inhibition of Human Monoamine Oxidases (hMAOs) :

- A study evaluated benzyloxy-substituted chalcones against hMAOs, revealing that compounds with similar structural features to this compound exhibited strong inhibitory actions against hMAO-B isoform, with IC50 values as low as 0.067 μM for some derivatives .

- The binding energies for these interactions were significant, indicating potential therapeutic applications in neurodegenerative diseases like Parkinson's.

-

Nucleophilic Aromatic Substitution Studies :

- Research has shown that this compound can participate in nucleophilic substitutions, which are crucial for synthesizing biologically active compounds .

- The electron-withdrawing effect of the fluorine atom enhances the electrophilic nature of the aromatic ring, facilitating interactions with nucleophiles.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Benzyloxy group, fluorinated | Enhanced nucleophilicity |

| 2-Fluoropyridine | Only fluorinated | More reactive than non-fluorinated analogs |

| 5-(Methoxy)-2-fluoropyridine | Methoxy group instead of benzyloxy | Different electronic properties |

| 5-(Chloro)-2-fluoropyridine | Chlorinated | Different reactivity compared to fluoro |

The unique combination of structural features in this compound allows it to exhibit distinct chemical behavior compared to similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications.

Applications De Recherche Scientifique

Neuropharmacological Applications

5-(Benzyloxy)-2-fluoropyridine has been investigated for its role in treating neurodegenerative diseases, particularly Parkinson's disease (PD).

Case Study: MAO-B Inhibition

A study focused on the synthesis of benzothiazole derivatives incorporating the benzyloxy group demonstrated that these compounds exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of PD. The representative compound from this series showed an IC50 value of 0.062 µM, indicating strong inhibitory activity . This suggests that derivatives of this compound could serve as lead compounds for developing multi-targeted agents against PD.

Table 1: MAO-B Inhibition Potency of Compounds

| Compound | IC50 (µM) | Inhibition Type | Neuroprotective Effect |

|---|---|---|---|

| 3h | 0.062 | Competitive | Yes |

| B10 | 0.030 | Reversible | Yes |

| B15 | 0.033 | Reversible | Yes |

Antimicrobial Research

The compound has also been explored for its antibacterial properties. A series of derivatives based on the benzyloxy structure have shown promising results against various gram-positive bacteria.

Case Study: Antibacterial Activity

Research involving novel oxazolidinone derivatives containing a pyridine moiety revealed significant antibacterial activity, with one derivative exhibiting an MIC value of 0.25 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like linezolid . This suggests that modifications to the benzyloxy-pyridine scaffold can lead to effective antibacterial agents.

Table 2: Antibacterial Activity of Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7j | 0.25 | Staphylococcus aureus |

| Other | 4-64 | Various gram-positive |

Synthetic Methodologies

This compound serves as a versatile building block in synthetic chemistry, particularly for late-stage functionalization of complex molecules.

Case Study: Late-Stage Functionalization

A study demonstrated a tandem approach involving C–H fluorination and nucleophilic aromatic substitution to synthesize diverse pyridine derivatives . This methodology allows for the introduction of various functional groups at specific positions on the pyridine ring, enhancing the compound's utility in drug design.

Propriétés

IUPAC Name |

2-fluoro-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGMYDTEQUFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.